1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride -

1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride

Catalog Number: EVT-4209661
CAS Number:
Molecular Formula: C16H19ClF3N5O4
Molecular Weight: 437.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SB-772077-B

  • Compound Description: SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine] is a novel aminofurazan-based Rho kinase inhibitor. [] Research on SB-772077-B focuses on its effects on pulmonary vascular beds and its potential in treating pulmonary hypertension. [] Studies demonstrate its ability to decrease pulmonary arterial pressure, especially when pulmonary vascular resistance is elevated. []
  • Relevance: Although SB-772077-B doesn't share the piperazine core of the main compound, it exhibits structural similarities through the presence of the 1,2,5-oxadiazole ring. Furthermore, both compounds are investigated for their effects on vascular activity, suggesting a potential link in their mechanisms of action, despite differing core structures. []

Y-27632

  • Relevance: Y-27632, despite its structural dissimilarity to 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride, shares a research context by targeting Rho kinase, a potential therapeutic target for pulmonary hypertension. [] This suggests a possible shared pathway or mechanism of action in modulating vascular activity, even though their structures differ significantly.

Fasudil

  • Compound Description: Fasudil [5-(1,4-diazepane-1-sulfonyl)isoquinoline] is another Rho kinase inhibitor studied for its impact on pulmonary and systemic arterial pressure. [] Like Y-27632, it shows lower potency compared to SB-772077-B. []
  • Relevance: Similar to Y-27632, fasudil's relevance lies in its shared research context with 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride, particularly its involvement in the study of Rho kinase activity and potential implications for treating pulmonary hypertension. [] Despite their structural differences, their shared research area suggests a possible indirect relationship in influencing similar biological pathways related to vascular function.

BAY 60-2770

  • Compound Description: BAY 60-2770 [4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid] is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) that specifically acts on the heme-oxidized or heme-free form of the enzyme. [] Research on BAY 60-2770 focuses on its vasodilator effects in pulmonary and systemic vascular beds. []
  • Relevance: Both BAY 60-2770 and the target compound contain a trifluoromethyl (-CF3) group, a common structural element in medicinal chemistry known to influence lipophilicity and metabolic stability. [] Although the core structures differ, the presence of this shared motif suggests a potential for overlapping physicochemical properties and possible interactions with similar biological targets related to vascular function.

BAY 41-8543

  • Compound Description: BAY 41-8543 [2-{1-[2-(fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}-5(4-morpholinyl)-4,6-pyrimidinediamine] is classified as a soluble guanylyl cyclase (sGC) stimulator, unlike BAY 60-2770, which is an activator. [] Despite this difference in their mechanism of action, both compounds demonstrate vasodilator activity in both pulmonary and systemic vascular systems. []
  • Relevance: While BAY 41-8543 and 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride are structurally distinct, their shared research context concerning vasodilation, particularly within the pulmonary system, suggests a possible indirect relationship in influencing similar physiological processes related to vascular tone and blood pressure regulation. []

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride (Compound 3)

  • Compound Description: Compound 3 is a high-affinity, orally active antagonist of the human neurokinin-1 (h-NK(1)) receptor. [] This compound exhibits long central duration of action and remarkable water solubility (>100 mg/mL). [] Notably, its structure incorporates a solubilizing 5-dimethylaminomethyl 1,2,3-triazol-4-yl unit, contributing to its favorable pharmaceutical properties. []
  • Relevance: Compound 3 and the target compound both feature the trifluoromethyl (-CF3) group, a common element in medicinal chemistry often incorporated to enhance lipophilicity and modulate metabolic stability. [] Despite their different core structures and biological targets, the presence of this shared motif suggests a potential for overlapping physicochemical properties.

873140 (Aplaviroc)

  • Compound Description: 873140, also known as aplaviroc, is a potent noncompetitive allosteric antagonist of the CCR5 receptor. [, ] This compound demonstrates potent antiviral activity against HIV-1. [, ] Studies reveal that 873140 effectively blocks the binding of chemokines like 125I-MIP-1α to CCR5 but shows limited effect on 125I-RANTES binding. []

Sch-C (SCH 351125)

  • Compound Description: Sch-C, chemically known as (Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime, acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] This compound effectively blocks the binding of both 125I-MIP-1α and 125I-RANTES chemokines to CCR5. []
  • Relevance: Similar to 873140, the relevance of Sch-C to 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride lies in their shared involvement in receptor antagonism research. [] Despite differing structures and targets, their focus on modulating receptor activity suggests potential similarities in their pharmacological profiles and possible relevance in understanding broader mechanisms of receptor-ligand interactions.

Sch-D (SCH 417,690/Vicriviroc)

  • Compound Description: Sch-D, also known as SCH 417,690 or vicriviroc, is a noncompetitive allosteric antagonist of the CCR5 receptor, similar to Sch-C and 873140. [, ] It demonstrates potent antiviral effects against HIV-1. [, ] Sch-D effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5. []
  • Relevance: Sch-D, like the previous CCR5 antagonists mentioned, highlights a recurring theme of receptor antagonism research within the provided papers, suggesting a potential area of relevance to 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride, even though their structures and specific targets differ. [, ]

UK-427,857 (Maraviroc)

  • Compound Description: UK-427,857, chemically known as 4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide, is another example of a noncompetitive allosteric antagonist of the CCR5 receptor. [, ] Like other CCR5 antagonists discussed, it exhibits potent inhibitory activity against HIV-1 infection. [, ] It blocks the binding of both 125I-MIP-1α and 125I-RANTES to the CCR5 receptor. []
  • Relevance: The relevance of UK-427,857 to 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride is contextual, highlighting the repeated mention of CCR5 receptor antagonists within the provided research papers. [, ] This recurring theme suggests a potential area of overlap in their pharmacological profiles and possible shared mechanisms related to receptor modulation, even though their structures and specific targets may differ.

TAK-779

  • Compound Description: TAK-779, chemically described as N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride, is another noncompetitive allosteric CCR5 receptor antagonist, similar in action to the previously mentioned Sch-C, Sch-D, UK-427,857, and 873140. [] It effectively blocks the binding of 125I-MIP-1α and 125I-RANTES to CCR5. []
  • Relevance: TAK-779 further emphasizes the recurrent theme of CCR5 receptor antagonism within the provided research papers. While its structure is distinct from 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride, the shared research context suggests a possible indirect relationship or shared interest in understanding receptor-ligand interactions and their pharmacological implications. []

INCB9471

  • Compound Description: INCB9471 [5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride] is a potent and specific, noncompetitive inhibitor of human CCR5. [, ] Similar to the other CCR5 antagonists discussed, INCB9471 has proven to be safe and efficacious in reducing viral load in phase I and II human clinical trials for HIV-1. []
  • Relevance: INCB9471 is relevant to 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride due to its involvement in CCR5 receptor antagonism research. [, ] The target compound's specific target is not specified, but the recurrent theme of CCR5 antagonists suggests a possible shared research interest in understanding receptor-ligand interactions and their therapeutic potential.

PF-3845

  • Compound Description: PF-3845 [N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide] is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). [, ] In studies, PF-3845 alone did not substitute for the discriminative stimulus effects of Δ9-tetrahydrocannabinol (THC) in mice. []
  • Relevance: The relevance of PF-3845 to 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride lies in their shared structural feature: both compounds possess a trifluoromethyl (-CF3) group. [, ] While their core structures and biological targets differ, this shared motif suggests potential similarities in their physicochemical properties and possible interactions with similar biological pathways, even though their overall pharmacological profiles might differ.

URB597

  • Compound Description: URB597 [(3′-(aminocarbonyl)[1,1′-biphenyl]-3-yl)-cyclohexylcarbamate] is another selective FAAH inhibitor, similar in its mechanism of action to PF-3845. [] Like PF-3845, URB597 alone did not substitute for the discriminative stimulus effects of Δ9-THC in mice. []
  • Relevance: Although URB597 does not share a direct structural similarity with 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride, its relevance stems from its involvement in research related to endocannabinoid signaling, a field that often investigates compounds with potential central nervous system effects. [] This shared research area suggests a possible indirect connection in understanding broader pharmacological profiles, even though their structures and specific targets may differ.

SA-57

  • Compound Description: SA-57 [4-[2-(4-chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester] is distinct from the previously mentioned selective FAAH inhibitors as it acts as a nonselective inhibitor of both FAAH and MAGL. [, ] This dual inhibition allows SA-57 to fully substitute for Δ9-THC in drug discrimination assays in mice, indicating its potential to produce subjective effects similar to cannabis. [, ]
  • Relevance: Although structurally dissimilar to 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride, SA-57's relevance lies in its involvement in research related to the endocannabinoid system, a complex signaling network with wide-ranging effects in the central nervous system. [, ] This shared research area suggests a possible indirect relationship or shared interest in understanding pharmacological profiles and potential therapeutic applications related to this important system.

JZL195

  • Compound Description: JZL195 [4-nitrophenyl 4-(3-phenoxybenzyl)piperazine-1-carboxylate] is another dual FAAH-MAGL inhibitor, sharing this characteristic with SA-57. [, ] Like SA-57, JZL195 fully substitutes for Δ9-THC in drug discrimination assays in mice, suggesting similar cannabimimetic effects. [, ]
  • Relevance: JZL195, similar to SA-57, highlights a recurring theme in the provided papers concerning the endocannabinoid system and dual FAAH-MAGL inhibition. [, ] While structurally different from 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride, its research context suggests a possible indirect relationship or shared interest in understanding the therapeutic potential of modulating this important signaling system.

JZL184

  • Compound Description: JZL184 [4-nitrophenyl 4-(3-phenoxybenzyl)piperazine-1-carboxylate] is a MAGL inhibitor, different from the previously mentioned dual FAAH-MAGL inhibitors. [] JZL184 does not fully substitute for Δ9-THC on its own but requires co-administration with an FAAH inhibitor like PF-3845. []
  • Relevance: Despite the lack of direct structural similarity to 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride, JZL184, like other endocannabinoid-related compounds discussed, highlights the research focus on this system within the provided papers. [] This suggests a possible indirect relationship or shared interest in understanding the pharmacological effects and potential therapeutic applications related to endocannabinoid signaling.

MJN110

  • Compound Description: MJN110 (2,5-dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate) is another MAGL inhibitor, similar to JZL184. [] In studies, MJN110 fully substituted for SA-57, a dual FAAH-MAGL inhibitor, in a drug discrimination paradigm in mice. []
  • Relevance: MJN110, like other MAGL inhibitors and endocannabinoid-related compounds discussed, highlights the recurrent theme of this system within the provided papers. [] While not structurally similar to 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride, its inclusion suggests a possible indirect relationship or shared research interest in understanding the pharmacological impact of modulating this important signaling system.

Isoproterenol

  • Compound Description: Isoproterenol is a non-selective β-adrenergic receptor agonist. [] In the context of the provided research, isoproterenol was found to relax rabbit corpus cavernosum tissue by activating atypical β-adrenoceptors coupled to the adenylyl cyclase pathway. []
  • Relevance: The relevance of isoproterenol to 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride is its focus on receptor agonism, a fundamental mechanism of drug action. [] While their structures and target receptors differ, the shared principle of modulating receptor activity suggests a possible commonality in their pharmacological profiles, even if they act on different biological systems.
  • Compound Description: Metaproterenol, ritodrine, fenoterol, and 8-hydroxy-5-[(1R)-1-hydroxy-2-[N-[(1R)-2-(ρ-methoxyphenyl)-1-methylethyl]amino]ethyl]carbostyril (TA 2005) are all classified as β2-adrenergic receptor agonists. [] These compounds relax rabbit corpus cavernosum tissue through a mechanism involving nitric oxide release from the sinusoidal endothelium. []
  • Relevance: The relevance of these β2-agonists to 1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride lies in their shared focus on receptor agonism, a fundamental principle in drug action. [] Despite their different structures and target receptors, the commonality of influencing biological processes through receptor modulation suggests a possible indirect connection in understanding their pharmacological profiles and potential therapeutic applications.

Properties

Product Name

1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride

IUPAC Name

3-methyl-4-[2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethoxy]-1,2,5-oxadiazole;hydrochloride

Molecular Formula

C16H19ClF3N5O4

Molecular Weight

437.80 g/mol

InChI

InChI=1S/C16H18F3N5O4.ClH/c1-11-15(21-28-20-11)27-9-8-22-4-6-23(7-5-22)13-3-2-12(16(17,18)19)10-14(13)24(25)26;/h2-3,10H,4-9H2,1H3;1H

InChI Key

MMMGHTRLGZTTMP-UHFFFAOYSA-N

SMILES

CC1=NON=C1OCCN2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl

Canonical SMILES

CC1=NON=C1OCCN2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.